O=C(CCC)C1=C(C)C=C(C)C=C1
. This indicates that the compound contains a ketone group (C=O) attached to a butyl group (CCC) and a 2,4-dimethylphenyl group.
2,4-Dimethylbutyrophenone is an organic compound classified as an aromatic ketone. It is characterized by its structure, which includes a butyrophenone backbone with two methyl groups at the 2 and 4 positions of the aromatic ring. This compound is of significant interest in various chemical and industrial applications due to its unique properties and reactivity.
The compound is synthesized through various organic reactions, primarily involving the acylation of aromatic compounds. It can be sourced from chemical suppliers specializing in fine chemicals and intermediates, such as BenchChem and EvitaChem.
In terms of chemical classification, 2,4-Dimethylbutyrophenone falls under:
The synthesis of 2,4-Dimethylbutyrophenone typically involves several methods, including:
The synthesis often requires careful control of reaction conditions to optimize yield and minimize by-products. For instance, maintaining specific pressures (between atmospheric pressure and 0.5 MPa) during acylation is crucial for achieving desired outcomes .
The molecular structure of 2,4-Dimethylbutyrophenone can be represented as follows:
The structure consists of a butyrophenone core with two methyl groups attached to the phenyl ring at the 2 and 4 positions, contributing to its unique chemical properties.
The compound's structural data can be found in databases such as PubChem, which provides detailed information on its molecular characteristics and properties.
2,4-Dimethylbutyrophenone undergoes various chemical reactions:
Reaction conditions vary based on the type of reaction:
The mechanism of action for 2,4-Dimethylbutyrophenone primarily involves its interaction with specific biological targets. Research indicates that the compound may modulate enzyme activities or bind to receptors, influencing various cellular processes. Ongoing studies aim to elucidate these pathways further.
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to characterize these properties further.
2,4-Dimethylbutyrophenone has diverse applications across various fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: